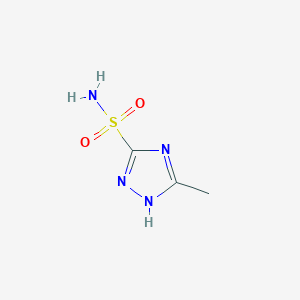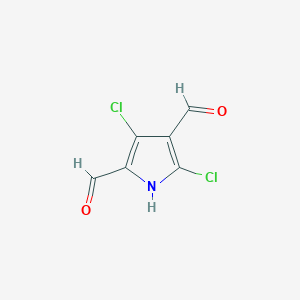
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms and two aldehyde groups attached to the pyrrole ring. It is used in various chemical and biological research applications due to its unique structural properties .
作用机制
The compound also contains two aldehyde groups, which are highly reactive and can form covalent bonds with various biological targets. Aldehydes can react with nucleophilic groups in proteins, such as the side chains of lysine, cysteine, and histidine residues, potentially altering the protein’s function .
The dichloro substituents on the pyrrole ring may also influence the compound’s reactivity and biological activity. Chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the aldehyde groups and the pyrrole ring, potentially enhancing their reactivity with biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde typically involves the chlorination of pyrrole derivatives followed by formylation. One common method includes the reaction of pyrrole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions. Subsequent formylation using formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) introduces the aldehyde groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
Types of Reactions
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products Formed
Oxidation: 3,5-dichloro-1H-pyrrole-2,4-dicarboxylic acid.
Reduction: 3,5-dichloro-1H-pyrrole-2,4-dimethanol.
Substitution: 3,5-dimethoxy-1H-pyrrole-2,4-dicarbaldehyde or 3,5-dithiopyrrole-2,4-dicarbaldehyde.
科学研究应用
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3,4-dichloro-1H-pyrrole-2,5-dione: Another chlorinated pyrrole derivative with different functional groups.
3,5-dibromo-1H-pyrrole-2,4-dicarbaldehyde: A brominated analog with similar structural features but different reactivity.
3,5-dichloro-1H-pyrrole-2,4-dicarboxylic acid: An oxidized form of the compound with carboxylic acid groups instead of aldehydes.
Uniqueness
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is unique due to its specific combination of chlorine and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5-3(1-10)6(8)9-4(5)2-11/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAGUHKVWPKZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2710430.png)
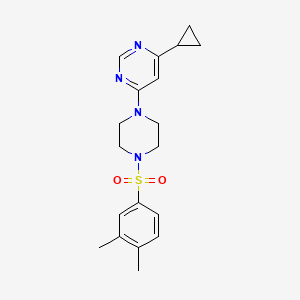

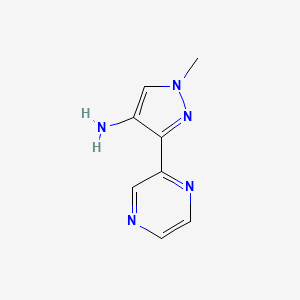
![2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2710437.png)
![5-bromo-2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2710438.png)
![2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2710440.png)
![8-[(2-methoxyethyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2710442.png)
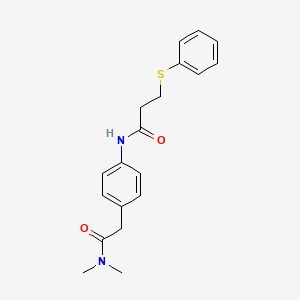
![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)
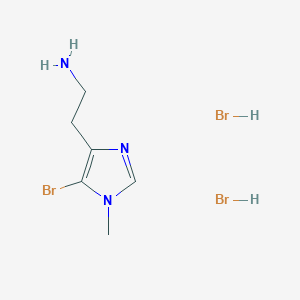

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)
